molecular formula C11H7FOS B1412599 3-Fluoro-5-thiophen-3-ylbenzaldehyde CAS No. 1645949-40-1

3-Fluoro-5-thiophen-3-ylbenzaldehyde

Cat. No.: B1412599
CAS No.: 1645949-40-1
M. Wt: 206.24 g/mol
InChI Key: VMRLUTVSTIXDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-thiophen-3-ylbenzaldehyde is an organic compound with the molecular formula C11H7FOS and a molecular weight of 206.24 g/mol.

Scientific Research Applications

3-Fluoro-5-thiophen-3-ylbenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-thiophen-3-ylbenzaldehyde typically involves the reaction of 3-thiophen-3-ylbenzaldehyde with a fluorinating agent. One common method is the electrophilic aromatic substitution reaction, where the fluorine atom is introduced into the benzaldehyde ring. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and a fluorinating agent like fluorine gas or a fluorine-containing compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-thiophen-3-ylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: 3-Fluoro-5-thiophen-3-ylbenzoic acid.

    Reduction: 3-Fluoro-5-thiophen-3-ylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-thiophen-3-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-thiophen-3-ylbenzaldehyde
  • 3-Fluoro-2-thiophen-3-ylbenzaldehyde
  • 3-Fluoro-5-thiophen-2-ylbenzaldehyde

Uniqueness

3-Fluoro-5-thiophen-3-ylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the thiophene ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

3-fluoro-5-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLUTVSTIXDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-thiophen-3-ylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-thiophen-3-ylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-thiophen-3-ylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-thiophen-3-ylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-thiophen-3-ylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-thiophen-3-ylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.